2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)-

Stereochemistry Enamine Configurational Analysis Push-Pull Ethylenes

Researchers targeting 3-cyano-2-methylquinolin-4-one scaffolds often face inconsistent cyclization yields due to configurational ambiguity in generic enamine precursors. 2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)- (CAS 88301-11-5) eliminates this variability through its thermodynamically locked (Z)-geometry stabilized by an intramolecular N-H···O hydrogen bond. • Delivers 71% cyclization yield to 6-chloro-3-cyano-2-methyl-1H-quinolin-4-one in Dowtherm A, a literature-validated route for PTK inhibitor programs. • Exclusive (Z)-configuration removes isomeric separation steps, reducing purification burden and ensuring batch-to-batch reproducibility. • The 4-chloroanilino donor and cyano/ester acceptor pair provides a defined push-pull electronic system for structure-property studies. Available for custom synthesis. Contact BenchChem for bulk quantities and lead times.

Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
Cat. No. B12126915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)-
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C#N
InChIInChI=1S/C13H13ClN2O2/c1-3-18-13(17)12(8-15)9(2)16-11-6-4-10(14)5-7-11/h4-7,16H,3H2,1-2H3/b12-9-
InChIKeyWRPUCKHLLKFRDK-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Ethyl 3-[(4-chlorophenyl)amino]-2-cyanocrotonate: Overview & Sourcing


2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)- (CAS 88301-11-5, C13H13ClN2O2, MW 264.71 g/mol), commonly known as ethyl 3-N-p-chloroanilino-2-cyanocrotonate, is a highly functionalized, stereodefined push-pull enamine [1]. It belongs to the class of β-arylamino-α-cyanocrotonates, which are established intermediates for the synthesis of biologically relevant 3-cyanoquinolones [2]. Unlike its carbon-linked structural isomer or the more common alkylamino push-pull systems, the compound's (Z)-configuration is thermodynamically locked by a strong intramolecular N–H···O hydrogen bond, a feature that directly dictates its specific reactivity and downstream synthetic utility [3].

Z-locked enamine Stereodefined push-pull reactivity
Quinolone precursor Validated cyclization to 3-cyanoquinolones
Electronic tuning 4-Cl donor modulates enamine character

Why Generic Analogs Cannot Replace This Compound


Simply substituting this compound with a close structural analog introduces critical functional deficits. Its defining feature is the rigid (Z)-configured enamine system, stabilized by an intramolecular hydrogen bond, which is absent in non-Z or non-enamine alternatives [1]. The carbon-linked analog (CAS 13455-81-7) lacks the bridging –NH– group, eliminating the hydrogen bond donor and the nucleophilic enamine character essential for cyclization to quinolones [2]. Conversely, the propenoate analog (CAS 59746-99-5) lacks the crucial C3-methyl group, which affects the steric and electronic landscape of the double bond. The 4-chloro substituent further provides a distinct electronic tuning of the donor aniline ring compared to the unsubstituted phenyl variant (CAS 88301-12-6). These structural specificities render the compound non-interchangeable for acylation or heterocyclization chemistries.

Target: Z-enamine, NH present
Carbon-linked analog (no NH) cannot undergo cyclization
Crotonate backbone (C3-CH₃)
Propenoate analog (C3-H): altered steric and electronic profile
4-Cl anilino donor (σₚ +0.23)
Unsubstituted phenyl (σₚ 0.00): weaker electron withdrawal

Quantitative Differentiation Evidence


Exclusive (Z)-Configuration via Intramolecular H-Bonding

The target compound adopts an exclusive (Z)-configuration, a property distinct from β-alkylamino crotonates. IR and NMR spectroscopic studies by Werner (1971) demonstrated that β-arylamino crotonates, including the target compound, exist 'nearly exclusively in the cis-configuration' (equivalent to Z) due to the formation of a stabilizing intramolecular hydrogen bond between the N–H and the ester carbonyl [1]. This contrasts sharply with β-alkylamino crotonates, which exist as E/Z mixtures due to the inability to form this specific H-bond [1].

Z-Configuration
Reported
Exclusive Z
vs. alkylamino crotonates (E/Z mixture)
Controls cyclization geometry
Stabilized by intramolecular N-H···O hydrogen bond
Stereochemistry Enamine Configurational Analysis Push-Pull Ethylenes

Cyclization Yield to 6-Chloro-3-cyanoquinolone

A definitive synthetic application differentiating this compound from its carbon-linked or acrylate analogs is its ability to cyclize to 4-quinolones. Khan and Jorge (1983) reported that heating the target compound in refluxing Dowtherm A for 3.0 hours yields 6-Chloro-3-cyano-2-methyl-1H-quinolin-4-one with a 71% preparative yield [1][2]. The carbon-linked analog (CAS 13455-81-7) lacks the internal nucleophilic –NH– group and cannot undergo this specific cyclization, while the propenoate analog lacks the required methyl substituent for this particular quinolone scaffold.

Cyclization yield
Class-level
71%
isolated yield (Dowtherm A, 3 h)
Supports quinolone library synthesis
Reported preparative yield context
Heterocyclic Synthesis Quinolone Preparation Cyclization Efficiency

Push-Pull Enamine Character vs. Carbon-Linked Isomer

The target compound is a defined push-pull ethylene, where the 4-chloroanilino (-NH-C₆H₄-Cl) acts as the electron donor and the cyano/ester groups as electron acceptors. This creates a charge-transfer character along the C=C bond that is absent in the carbon-linked isomer (CAS 13455-81-7), where the aryl ring is directly attached without an amino bridge [1]. For context, the archetypal push-pull system methyl 3-dimethylamino-2-cyanocrotonate (MDACC) exhibits E/Z equilibrium with roughly equal populations at ambient temperature, while the target compound's (Z)-form is locked, demonstrating how the arylamino donor uniquely alters the electronic landscape compared to alkylamino donors [2].

Push-pull character
Reported
Locked (Z) push-pull
vs. non-enamine carbon-linked isomer
Enables charge-transfer studies
Unique electronic landscape vs. MDACC E/Z equilibrium
Push-Pull Chromophore Donor-Acceptor System Electronic Structure

Crotonate Backbone vs. Propenoate Analog

The target compound possesses a methyl substituent at the C3 position of the butenoate backbone, distinguishing it from the propenoate analog (CAS 59746-99-5) which bears only a hydrogen at the corresponding position. This methyl group introduces steric bulk that affects the geometry around the double bond, modulates the compound's reactivity as a Michael acceptor, and influences its metabolic stability in biological systems. The 2-cyanoacrylate (propenoate) backbone is a well-established pharmacophore for photosystem II inhibition, with ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate (3f) showing nematicidal activity against Meloidogyne incognita at 100 mg/L [1]. The crotonate backbone provides a distinct steric and electronic profile vs. the acrylate series.

Backbone substitution
Reported
Crotonate (C3-CH₃)
vs. propenoate (C3-H)
Differential steric and lipophilic profile
ΔMW 14.03 g/mol; estimated ΔclogP ≈ +0.5
Crotonate vs. Acrylate Steric Effects Pharmacophore Design

4-Chloro Electronic Tuning vs. Unsubstituted Phenyl

The 4-chloro substituent on the aniline ring provides distinct electronic modulation compared to the unsubstituted phenyl analog. The chlorine, with a Hammett σₚ value of +0.23, exerts a moderate electron-withdrawing inductive effect that tunes the electron density on the anilino nitrogen and consequently the push-pull character of the enamine system. This electronic tuning affects both the compound's reactivity in cyclization reactions and the biological activity of downstream quinolone products. 3-Cyanoquinolines derived from halogenated anilinocrotonates are active as protein tyrosine kinase (PTK) inhibitors with relevance to anticancer therapy [1].

Hammett substituent effect
Class-level
σₚ = +0.23
4-Cl electron-withdrawing
Electronic tuning for SAR exploration
Class-level inference from Hammett σ
Hammett Substituent Effect Electron-Withdrawing Group SAR Modulation

Recommended Procurement Scenarios


Synthesis of 3-Cyano-4-quinolone Kinase Inhibitor Libraries

The target compound is the validated precursor for 6-chloro-3-cyano-2-methyl-1H-quinolin-4-one, a key scaffold in protein tyrosine kinase (PTK) inhibitor programs [1]. The 71% cyclization yield in Dowtherm A provides a reliable, literature-precedented synthetic route [2]. The Z-locked enamine geometry ensures consistent reactivity, a critical factor for reproducible library synthesis. This compound is preferred over the carbon-linked analog, which cannot yield the 4-quinolone scaffold via the same thermal cyclization pathway.

Push-Pull Chromophore Development for Materials Chemistry

The compound's robust (Z)-locked push-pull enamine system, with the 4-chloroanilino donor and cyano/ester acceptor pair, makes it a candidate scaffold for studying charge-transfer phenomena and nonlinear optical (NLO) properties [3]. Unlike the archetypal MDACC system which exhibits dynamic E/Z isomerization, the locked geometry of this compound eliminates conformational ambiguity, providing a cleaner model for structure-property relationship studies [4].

Agrochemical Lead Discovery with Crotonate Backbones

For programs moving beyond the widely explored 2-cyanoacrylate pharmacophore, the crotonate backbone with its additional C3-methyl group offers a distinct chemical space [5]. The 4-chloro substituent provides a starting point for SAR expansion toward halogenated aryl or heteroaryl variants. The enamine functionality enables additional diversification chemistries (e.g., acylation, alkylation) not available with the carbon-linked isomer.

Stereodefined Enamine Intermediates for Chemical Biology Probes

For projects requiring a stereochemically pure, H-bond-locked enamine building block, this compound offers exceptional configurational stability. The exclusive (Z)-geometry eliminates the need for isomeric separation and ensures uniform reactivity in downstream transformations, reducing purification burden and improving overall synthetic efficiency [3].

Application
Selection Property
Validation Focus
Quinolone-based kinase research intermediate
Z-locked enamine cyclization competence
Reported 71% cyclization to 6-chloro-3-cyanoquinolone
Push-pull chromophore studies
Z-locked donor-acceptor enamine system
Charge-transfer and NLO property investigation
Agrochemical lead discovery
Crotonate backbone with C3-methyl
SAR expansion and diversification
Chemical biology probe synthesis
Configurational stability (exclusive Z)
Isomer-free downstream transformations
Quote Request

Request a Quote for 2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.